N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to an acetamide moiety, with chlorophenyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 4-fluorobenzaldehyde.
Formation of Intermediate: The reaction between 2-chlorophenylamine and 4-fluorobenzaldehyde forms an imine intermediate.
Sulfoxidation: The imine intermediate undergoes sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfinyl group.
Acetylation: The final step involves acetylation of the sulfinyl intermediate using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The sulfinyl group in this compound can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and pain signaling, contributing to its pharmacological effects.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide: This compound has a sulfonyl group instead of a sulfinyl group, which may result in different chemical reactivity and biological activity.
N-(2-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide: This compound has a thioether group instead of a sulfinyl group, leading to different redox properties.
Uniqueness: N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and thioether analogs
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2S/c15-12-3-1-2-4-13(12)17-14(18)9-20(19)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNONXNGNEVQUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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